5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC15619448
Molecular Formula: C25H27BrN2O4
Molecular Weight: 499.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27BrN2O4 |
|---|---|
| Molecular Weight | 499.4 g/mol |
| IUPAC Name | (4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C25H27BrN2O4/c1-5-14-32-20-11-8-18(15-16(20)2)23(29)21-22(17-6-9-19(26)10-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ |
| Standard InChI Key | CJIPHWSQXXZGMU-XTQSDGFTSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)/O)OCC=C |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Br)O)OCC=C |
Introduction
5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a diverse array of functional groups. Its molecular formula is C25H27BrN2O4, and it has a molecular weight of approximately 499.4 g/mol. This compound is of interest due to its potential biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps, which may include reactions such as condensation, substitution, and modification of existing pyrrolone derivatives. These synthetic routes are crucial for obtaining the desired compound in sufficient yields for research and application.
Biological Activities
Preliminary studies suggest that 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one exhibits potential anti-inflammatory and anti-cancer properties. Ongoing investigations aim to elucidate its mechanism of action, focusing on interactions with specific biological targets such as proteins and enzymes.
| Biological Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways or mediators |
| Anti-cancer | Interaction with cancer-related proteins or pathways |
Related Compounds
Several compounds share structural similarities with 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one. These include variations with different alkyl substitutions or modifications to the benzoyl group, which can affect solubility and biological activity.
| Compound | Structural Features | Unique Attributes |
|---|---|---|
| 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoate)-1,5-dihydro-2H-pyrrol-2-one | Diethylamino instead of dimethylamino | Different solubility due to alkyl substitution |
| 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoate)-1,5-dihydro-2H-pyrrol-2-one | Methoxy group replaces prop-2-en-1-yloxy | Potentially different biological activity |
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